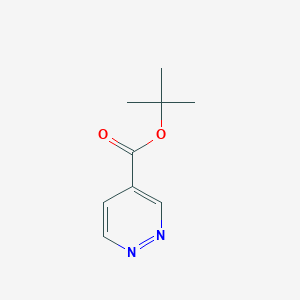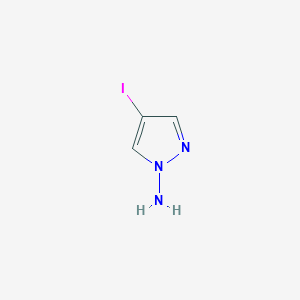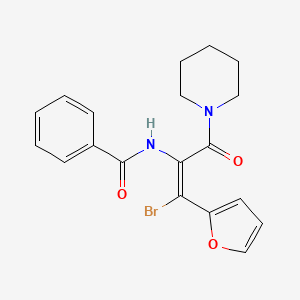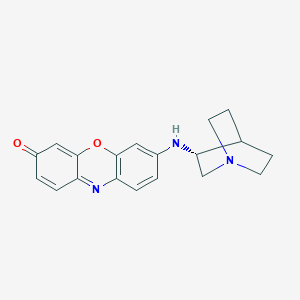
tert-Butyl pyridazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl pyridazine-4-carboxylate: is a chemical compound belonging to the class of pyridazines, which are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl pyridazine-4-carboxylate typically involves the reaction of pyridazine-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl pyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine-4-carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).
Major Products Formed:
Oxidation: Pyridazine-4-carboxylic acid.
Reduction: Pyridazine-4-methanol.
Substitution: Various substituted pyridazine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: tert-Butyl pyridazine-4-carboxylate is used as an intermediate in the synthesis of more complex pyridazine derivatives, which are valuable in medicinal chemistry for their potential therapeutic properties .
Biology: In biological research, pyridazine derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory activities. This compound serves as a precursor for these bioactive compounds .
Medicine: The compound is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specialized properties .
Mechanism of Action
The mechanism of action of tert-Butyl pyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, pyridazine derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Pyridazine: The parent compound with similar aromatic properties.
Pyridazinone: A derivative with an additional oxygen atom, exhibiting different biological activities.
Pyrimidine: Another six-membered diazine with nitrogen atoms at positions 1 and 3, used in various pharmaceutical applications.
Uniqueness: tert-Butyl pyridazine-4-carboxylate is unique due to its tert-butyl ester group, which imparts specific chemical properties and reactivity.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
tert-butyl pyridazine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,3)13-8(12)7-4-5-10-11-6-7/h4-6H,1-3H3 |
InChI Key |
FJJPUHGMSQKCSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile](/img/structure/B11780573.png)


![2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11780581.png)




![(3S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B11780602.png)

![2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11780613.png)


![2-(1-Ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B11780621.png)
